![molecular formula C22H25NO5 B13385771 3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13385771.png)
3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid serine. This compound is often used in peptide synthesis due to its ability to protect the hydroxyl group of serine, preventing unwanted side reactions during the synthesis process . The compound is also known for its high purity and stability, making it a valuable reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a fluorenylmethoxycarbonyl (Fmoc) group . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine (DIPEA) to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, DIPEA in DMF.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the serine residue is incorporated without any side reactions .
Scientific Research Applications
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for serine residues.
Biological Studies: Investigating the role of serine in various biological processes.
Medicinal Chemistry: Developing peptide-based drugs.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted reactions during peptide bond formation . The tert-butyl group protects the hydroxyl group, ensuring the integrity of the serine residue throughout the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its high purity and stability, making it a preferred choice in peptide synthesis . Its ability to protect both the amino and hydroxyl groups of serine ensures efficient and accurate peptide formation .
Biological Activity
3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 71989-33-8, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H25NO5 |
Molecular Weight | 383.44 g/mol |
CAS Number | 71989-33-8 |
Purity | 96% |
Synthesis
This compound is synthesized through various methods, including peptide coupling reactions and bioconjugation techniques. The synthesis often involves the use of protecting groups to ensure selectivity during the formation of peptide bonds. For instance, the fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a temporary protecting group for amino acids during solid-phase peptide synthesis.
The biological activity of this compound primarily revolves around its function as a peptide analog. It has been studied for its potential role in modulating biological pathways related to insulin signaling and glucose metabolism, making it a candidate for diabetes treatment. Research indicates that compounds with similar structures can influence incretin signaling pathways, which are crucial in regulating blood sugar levels.
Case Studies
- Incretin Analog Studies : A study published in a patent (WO2021034815A1) discusses the synthesis and evaluation of incretin analogs that include this compound as an intermediate. These analogs showed promise in enhancing insulin secretion in response to glucose levels, indicating their potential utility in treating Type 2 diabetes .
- Peptide Conjugation : In experiments involving dual-drug candidates for diabetes treatment, this compound was used to create conjugates aimed at improving bioavailability and targeting specific tissues. The studies demonstrated that such conjugates could effectively enhance therapeutic outcomes in diabetic models .
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Insulin Sensitization : Compounds structurally related to this compound have been shown to improve insulin sensitivity in animal models .
- Neuroprotective Effects : There is emerging evidence suggesting that incretin mimetics may have neuroprotective effects, potentially linking this compound to treatments for neurodegenerative diseases .
Properties
IUPAC Name |
3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBFPJWSCJJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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